molecular formula C11H14O B13624147 3-(2-Ethylphenyl)prop-2-en-1-ol

3-(2-Ethylphenyl)prop-2-en-1-ol

Cat. No.: B13624147
M. Wt: 162.23 g/mol
InChI Key: AYNZTKNTYKKVBT-VMPITWQZSA-N
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Description

3-(2-Ethylphenyl)prop-2-en-1-ol is an allylic alcohol characterized by a propenol backbone substituted with a 2-ethylphenyl group at the third carbon. The ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from smaller substituents, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-3-(2-ethylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8,12H,2,9H2,1H3/b8-5+

InChI Key

AYNZTKNTYKKVBT-VMPITWQZSA-N

Isomeric SMILES

CCC1=CC=CC=C1/C=C/CO

Canonical SMILES

CCC1=CC=CC=C1C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding allylic alcohol. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of 3-(2-Ethylphenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(2-Ethylphenyl)prop-2-en-1-ol, highlighting substituent effects on molecular properties and synthesis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties References
(2E)-3-(5′-Chloro-2′-propargyloxyphenyl)prop-2-en-1-ol (9d) 5′-Cl, propargyloxy C₁₂H₁₁ClO₂ 222.67 93% White solid; purified via column chromatography (diethyl ether/petroleum ether)
(E)-3-(4-Methoxyphenyl)-prop-2-en-1-ol (1r) 4-OCH₃ C₁₀H₁₂O₂ 164.20 Not specified Spectral data confirmed (NMR, IR)
(E)-3-(2-Chlorophenyl)prop-2-en-1-ol (10) 2-Cl C₉H₉ClO 168.62 Not specified Characterized by ¹H NMR (400 MHz, CDCl₃)
(Z)-3-(2-Bromophenyl)prop-2-en-1-ol (36) 2-Br C₉H₉BrO 213.07 Not specified Synthesized via NaBH₄/Ni(OAc)₂ reduction
2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- (CAS 501922-06-1) 2-CH₃ C₁₀H₁₂O 148.21 Not specified Commercial availability (99% purity)

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br) increase the acidity of the allylic alcohol due to inductive effects, enhancing its participation in nucleophilic reactions. For example, chloro-substituted analogs (e.g., 9d) are used in Overman rearrangements to synthesize chromenes . Methoxy derivatives (e.g., 1r) are intermediates in carboligation reactions .

Steric Considerations :
The ethyl group in 3-(2-Ethylphenyl)prop-2-en-1-ol introduces greater steric hindrance compared to methyl or halogens, which may reduce reaction rates in sterically sensitive processes (e.g., catalytic hydrogenation or enzyme-mediated transformations) .

Synthetic Methodologies: Reduction of Propargyl Esters: Analog 9d was synthesized via reduction of ethyl prop-2-enoate esters using LiAlH₄, achieving high yields (93%) .

Physical Properties: Solubility: Methoxy and methyl groups enhance solubility in polar solvents (e.g., ethanol), whereas halogenated analogs exhibit lower solubility due to increased molecular weight and hydrophobicity . Melting Points: Chloro- and bromo-substituted derivatives (e.g., 9d, 36) are typically solids at room temperature, while methyl- or ethyl-substituted analogs may exist as oils or low-melting solids .

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